molecular formula C15H11123I4NO4 B611366 Thyroxine I-123 CAS No. 60345-91-7

Thyroxine I-123

Cat. No.: B611366
CAS No.: 60345-91-7
M. Wt: 760.87
InChI Key: XUIIKFGFIJCVMT-RYQSTNROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thyroxine I-123 is a radioactive isotope of iodine integrated into the thyroxine (T4) molecule for advanced in vitro research applications. With a half-life of approximately 13.2 hours and a principal gamma photon emission of 159 keV, it is an optimal radiotracer for studies requiring precise detection and imaging . Its mechanism of action is based on the natural biological pathway of thyroid hormones; the sodium-iodide symporter (NIS) on the basolateral membrane of thyroid follicular cells mediates the active uptake of iodide, which is then organified into thyroglobulin for the synthesis of T3 and T4 . This product is designed to enable researchers to investigate the synthesis, distribution, and metabolism of thyroid hormones in experimental models. The primary research value of this compound lies in its application as a tracer in studies of thyroid function, hormone kinetics, and the development of novel diagnostic assays. Its gamma emission is ideally suited for quantification using gamma counters and single-photon emission computed tomography (SPECT) imaging systems in preclinical research settings . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans. It is the responsibility of the researcher to ensure all local radiation safety regulations and institutional guidelines are adhered to during the use and disposal of this radioactive material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60345-91-7

Molecular Formula

C15H11123I4NO4

Molecular Weight

760.87

IUPAC Name

(S)-2-amino-3-(4-(4-hydroxy-3,5-di(iodo-123I)phenoxy)-3,5-di(iodo-123I)phenyl)propanoic acid

InChI

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i16-4,17-4,18-4,19-4

InChI Key

XUIIKFGFIJCVMT-RYQSTNROSA-N

SMILES

N[C@@H](CC1=CC([123I])=C(OC2=CC([123I])=C(O)C([123I])=C2)C([123I])=C1)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Thyroxine I-123;  Thyroxine I 123; 

Origin of Product

United States

Radiochemistry and Production of Iodine 123 for Thyroxine I 123 Research

Nuclear Reactions for Iodine-123 Production

The generation of I-123 is achieved through specific nuclear reactions induced by bombarding target nuclei with accelerated particles, typically protons, in a cyclotron. nih.govnews-medical.net

Cyclotron-Based Production Mechanisms

Cyclotrons are particle accelerators that are instrumental in the production of various medical radioisotopes, including I-123. nih.gov They accelerate charged particles, such as protons, to high energies, directing them to a target material to induce the desired nuclear transformation. nih.gov

A prevalent and highly regarded method for producing I-123 involves the proton bombardment of isotopically enriched Xenon-124 (¹²⁴Xe) gas. nih.govosti.gov This process can proceed through two primary pathways: the ¹²⁴Xe(p,pn)¹²³Xe reaction and the ¹²⁴Xe(p,2n)¹²³Cs reaction. wikipedia.org In the latter, Caesium-123 (¹²³Cs) rapidly decays to Xenon-123 (¹²³Xe), which then decays with a half-life of 2.1 hours to the desired I-123. wikipedia.org This indirect production route is advantageous because the intermediate gaseous ¹²³Xe can be separated from the target material, allowing it to decay in isolation. scispace.com This separation results in I-123 with very high radionuclidic purity. osti.gov The production of I-123 via proton bombardment of ¹²⁴Xe is effective over a proton energy range of 15 to 34 MeV.

An alternative and widely utilized direct method for I-123 production is the proton bombardment of highly enriched Tellurium-124 (¹²⁴Te). news-medical.netnih.gov This nuclear reaction, denoted as ¹²⁴Te(p,2n)¹²³I, directly yields I-123. cern.chrdd.edu.iq This process is considered a more convenient and cost-effective option compared to the use of expensive enriched ¹²⁴Xe gas targets. nih.gov Tellurium-124 is a solid, which simplifies handling and transportation compared to gaseous xenon. nih.gov The optimal proton energy for this reaction is in the range of 20 to 100 MeV to maximize the yield of I-123. rdd.edu.iq

Isotopic Purity Considerations and Contaminants (e.g., I-124)

A significant challenge in the production of I-123 is the co-production of isotopic impurities, most notably Iodine-124 (I-124). nih.gov The presence of I-124 is undesirable as it can degrade the quality of diagnostic images and increase the radiation dose to the patient. nih.gov

When using the ¹²⁴Te(p,2n)¹²³I reaction, I-124 can be generated from the competing ¹²⁴Te(p,n)¹²⁴I reaction. cern.ch The level of I-124 contamination can be minimized by carefully selecting the proton energy, with energies above 20 MeV favoring a lower impurity level. scispace.com However, it is not possible to completely eliminate the production of I-124 through this method. scispace.com

In contrast, the production of I-123 from ¹²⁴Xe targets generally results in a product with higher radionuclidic purity and significantly reduced I-124 contamination. osti.govscispace.com The indirect pathway, where ¹²³Xe is separated and allowed to decay, is particularly effective at minimizing impurities. scispace.com The primary contaminant in this process is Iodine-125 (I-125), which arises from the presence of ¹²⁶Xe in the target gas. However, with optimized irradiation and decay times, the I-125 content can be kept below 0.2%.

Comparison of I-123 Production Pathways
PathwayTarget MaterialPrimary ReactionKey AdvantagesPrimary Contaminants
Xenon-124 PathwayEnriched ¹²⁴Xe Gas¹²⁴Xe(p,pn)¹²³Xe → ¹²³IHigh radionuclidic purity osti.govIodine-125
Tellurium-124 PathwayEnriched ¹²⁴Te Solid¹²⁴Te(p,2n)¹²³ICost-effective, easier handling nih.govIodine-124 cern.ch

Target Materials and System Design for Optimized Production

The design of the target system is crucial for the efficient and reliable production of I-123. The choice of target material and the engineering of the target assembly directly impact production yield, purity, and safety. osti.gov

Enriched Xenon-124 Gas Targets

The use of enriched ¹²⁴Xe gas as a target material is a well-established method for producing high-purity I-123. osti.gov These targets typically consist of a chamber containing the enriched xenon gas, which is then bombarded by a proton beam from a cyclotron. nih.gov

The design of these gas targets must address several challenges, including the effective cooling of the target during irradiation to dissipate the heat generated by the proton beam. Innovative cooling methods, such as spiral-line cooling, have been developed to improve efficiency. Another critical aspect is the containment of the expensive enriched xenon gas, with systems designed to be "no-fail" to prevent loss of the target material in case of a foil rupture. osti.gov The recovery of the I-123 product from the target is typically achieved by washing the inner walls of the target chamber with a dilute base solution.

Key Design Considerations for Enriched Xenon-124 Gas Targets
Design AspectObjectiveExample Solution
CoolingEfficient heat dissipation during irradiationSpiral-line water cooling systems
ContainmentPrevent loss of expensive enriched xenon gas"No-fail" target designs with buffer volumes osti.gov
Product RecoveryEfficient extraction of I-123 post-irradiationWashing target walls with a dilute base
Radiation ShieldingMinimize radiation exposure to personnelModular target design for quick exchange

Enriched Tellurium-124 Targets

A significant challenge with using ¹²⁴Te targets is the co-production of the undesirable radioisotope Iodine-124 (I-124) through the ¹²⁴Te(p,n)¹²⁴I reaction. nih.govosti.gov Minimizing this impurity is crucial and can be managed by controlling the proton beam energy. osti.gov Research has shown that selecting a proton energy higher than approximately 20 MeV can help to minimize the I-124 impurity. osti.gov

Target ParameterDescriptionReference
Target MaterialEnriched Tellurium-124 (¹²⁴Te) nih.gov
Target FormElemental Tellurium or Tellurium Oxide (TeO₂) osti.govscispace.com
Target BackingCopper plate, Platinum osti.govcern.ch
Preparation MethodElectrodeposition, Melting into a cavity osti.govscispace.com
AdvantageCost-effective, easier handling (solid) nih.gov
DisadvantageCo-production of Iodine-124 impurity osti.gov

Automated Irradiation System Architectures

Automation plays a pivotal role in enhancing the efficiency, reproducibility, and safety of I-123 production. nih.gov Automated systems for target preparation, irradiation, and post-processing can significantly reduce human error and increase production throughput. nih.gov

One such system developed for the routine production of I-123 utilizes enriched xenon-124 gas as the target material and is fully automated. nih.gov This system comprises a target, a water and helium cooling system, a cryogenic system, an electric power system, and a control and process monitoring unit. nih.gov The entire process is managed by supervisory software connected to a programmable logic controller, eliminating the need for human intervention during radioisotope production and thereby reducing the risk of failures or incidents involving radioactive material. nih.gov This particular automated system has demonstrated reliability and resilience in routine production, achieving a specific yield of 2.70 mCi/µAh per irradiation. nih.gov

For solid targets like Tellurium dioxide (TeO₂), automated irradiation systems have also been implemented. An example is a system that allows for the irradiation of a TeO₂ target with a proton beam current of 20-25 µA. cern.ch This system is connected to a hot cell via a pneumatic transfer system, which facilitates the handling of the irradiated target. cern.ch The target holder is automatically connected to a cooling circuit upon reaching its irradiation position. cern.ch

System ComponentFunctionReference
TargetContains the enriched material (e.g., ¹²⁴Xe gas or ¹²⁴TeO₂) nih.govcern.ch
Cooling SystemWater and/or helium cooling to dissipate heat from the target nih.govcern.ch
Cryogenic SystemUsed for handling gaseous targets like Xenon nih.gov
Control UnitSupervisory software and programmable logic controller for process automation nih.gov
Pneumatic Transfer SystemTransports the irradiated target to a hot cell for processing cern.ch

Chemical Separation and Purification Techniques for Iodine-123

Following irradiation, the target material contains the desired I-123 along with unreacted target material and other radioisotopic impurities. Therefore, efficient chemical separation and purification techniques are essential to isolate high-purity I-123.

Post-Irradiation Processing Methodologies

A common method for separating radioiodine from irradiated tellurium dioxide targets is dry distillation. cern.ch In this process, the irradiated TeO₂ is heated to above its melting point (around 750-820°C). cern.chcern.ch The radioiodine isotopes, being more volatile, escape from the molten TeO₂. cern.ch A transport gas, such as air, then carries the liberated iodine through a trap (e.g., alumina) to remove any tellurium carryover, and finally into a vessel containing a dilute sodium hydroxide (B78521) solution where it is captured as iodide. cern.chcern.ch This method offers the advantage of allowing the target material to be reused after the distillation process with minimal loss. cern.ch

Separation TechniquePrincipleKey FeaturesReference
Dry DistillationHeating the irradiated TeO₂ target above its melting point to release volatile radioiodine.Allows for target reuse; rapid process. cern.ch
Precipitation and Column ChromatographySeparation based on chemical properties using an activated charcoal column.High recovery of target material; high radiochemical yield. nih.gov

Radionuclidic and Radiochemical Purity Assessment in Production

Ensuring the high purity of the final I-123 product is paramount for its use in preparing Thyroxine I-123 for research. nih.gov Quality control measures are in place to assess both radionuclidic and radiochemical purity. nih.gov

Radionuclidic purity refers to the proportion of the total radioactivity that is present as the desired radionuclide, I-123. nih.gov Contaminating radionuclides can affect image quality and increase the radiation dose to the subject. openmedscience.com Common radionuclidic impurities in I-123 produced from tellurium targets include Iodine-124, Iodine-125, and Tellurium-121. openmedscience.comedqm.eu Gamma-ray spectrometry is the primary method used to identify and quantify these impurities. openmedscience.comedqm.eu To detect long-lived impurities like I-125, the sample may be stored to allow the shorter-lived I-123 to decay. edqm.eu For example, the European Pharmacopoeia specifies a minimum radionuclidic purity of 99.7% for Iodine-123. edqm.eu

Radiochemical purity is the fraction of the radionuclide present in the desired chemical form. nih.gov For instance, in the production of I-123 MIBG, a compound similar to this compound in that it is an iodinated radiopharmaceutical, high-performance liquid chromatography (HPLC) or other chromatographic techniques are used for purification and to assess radiochemical purity. nih.gov For commercially available I-123 MIBG, radiochemical purity has been reported to be greater than 90%. snmjournals.org

Purity TypeDefinitionAssessment MethodCommon Impurities
Radionuclidic PurityFraction of total radioactivity due to the desired radionuclide (I-123).Gamma-ray spectrometryIodine-124, Iodine-125, Tellurium-121
Radiochemical PurityFraction of the radionuclide in the desired chemical form.High-Performance Liquid Chromatography (HPLC), Paper ChromatographyUnreacted iodide, other labeled species

Radioiodination Methodologies for Thyroxine and Analogues

Direct Synthesis Strategies for Radiolabeled Thyroid Hormone Analogues

Direct labeling methods involve the direct reaction of the radioiodine with a suitable precursor molecule. google.com These strategies are often preferred for their simplicity and efficiency.

The Ullmann condensation, and its subsequent modifications by Goldberg, traditionally involves the copper-catalyzed reaction between an aryl halide and a nucleophile. acs.orgrsc.org In the context of radioiodination, modified Ullmann-Goldberg procedures can be adapted to couple a radioiodide with a precursor molecule. While the classic Ullmann reaction often requires harsh conditions, such as high temperatures, modern modifications have introduced the use of ligands like diamines to facilitate the reaction under milder conditions. acs.orgrsc.orgresearchgate.net These reactions are typically performed with a copper catalyst. vu.edu.au For instance, a modified Ullmann coupling can be used to synthesize 2-phenoxybenzoic acids, which are structurally related to thyroid hormones, by reacting a phenol (B47542) with 2-chlorobenzoic acid. vu.edu.au While direct application to I-123 labeling of thyroxine itself is less commonly detailed, the principles of copper-mediated coupling form a basis for synthetic strategies.

Beyond Ullmann-type reactions, several other synthetic pathways are employed for the radioiodination of aromatic systems like thyroxine. These are broadly categorized into electrophilic and nucleophilic substitution reactions. nih.govnih.gov

Electrophilic Substitution: This is a widely used strategy for radioiodination. acs.org It involves the generation of an electrophilic iodine species (e.g., I⁺) from radioiodide (usually Na¹²³I) using an oxidizing agent. nih.govacs.org Common oxidizing agents include Chloramine-T and Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril). nih.govresearchgate.net The electrophilic iodine then substitutes a hydrogen atom on an activated aromatic ring, such as the tyrosine residues in thyroxine precursors. nih.govresearcher.life The presence of electron-donating groups on the aromatic ring accelerates this reaction. nih.gov Direct electrophilic iodination can sometimes lack regioselectivity, but this can be overcome by using pre-functionalized precursors, such as those containing organotin (stannylated) or organoboron groups, which direct the iodine to a specific position. nih.govacs.org

Nucleophilic Substitution: In this approach, the radioiodide anion acts as a nucleophile, displacing a leaving group on the aromatic ring. nih.gov This method is suitable for substrates with electron-withdrawing groups and good leaving groups like non-radioactive iodine, bromine, or diazonium salts. google.comnih.gov Copper salts can be used to catalyze these reactions, particularly in halogen exchange reactions. nih.gov

Precursor Chemistry and Labeling Efficiency

The choice of precursor is crucial for successful radioiodination and achieving high labeling efficiency. For electrophilic substitution, precursors are often activated aromatic compounds like phenols or organometallic derivatives such as trialkylstannanes. google.com For nucleophilic substitution, precursors containing good leaving groups are required. google.com

The labeling efficiency, or radiochemical yield (RCY), is influenced by several factors including the choice of precursor, the reaction conditions (pH, temperature, reaction time), and the amount of oxidizing agent and substrate used. nih.govresearcher.life For example, in electrophilic iodination using Iodogen, the reaction is typically carried out at a pH of 7-8 to achieve high yields. nih.gov High radiochemical yields, often exceeding 95%, are desirable for clinical applications. iaea.org Research has shown that optimizing factors like the amount of substrate, Chloramine-T, pH, temperature, and reaction time can lead to very high radiochemical yields. researcher.life

Purification and Characterization of Synthesized Radiolabeled Thyroxine Analogues

Following synthesis, the radiolabeled thyroxine must be purified to remove unreacted radioiodide and other chemical impurities. iaea.org This is critical as impurities can interfere with the diagnostic imaging results. iaea.org A purity of over 95% is generally required for radiolabeled compounds used in diagnostics. iaea.org

Purification Methods: High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating the desired radiolabeled product from impurities. nih.gov Other chromatographic techniques, such as column chromatography and solid-phase extraction on a C18 sorbent bed, are also utilized. nih.govnih.gov An immunological method involving specific antisera to bind contaminants has also been described for purifying radiolabeled thyroxine, achieving over 80% recovery of the purified hormone. nih.gov

Characterization Methods: The purified radiolabeled thyroxine is characterized to confirm its identity and purity. Ion-pair reversed-phase chromatography coupled with a radiochromatographic detector can be used to separate and quantify the individual radiolabeled thyroid hormones. nih.gov The radioactivity of the product is measured using a suitable radioactivity calibration system. gehealthcare.in

Interactive Data Table: Factors Affecting Radioiodination

ParameterInfluence on LabelingTypical Conditions/Observations
Precursor Type Directs the position of the radioiodine and influences reaction type.Phenols, organometallics for electrophilic; Aryl halides, iodonium (B1229267) salts for nucleophilic. google.com
Oxidizing Agent Generates the reactive electrophilic iodine species.Chloramine-T, Iodogen are commonly used. nih.govresearchgate.net
pH Affects the reactivity of the reagents and stability of the product.Optimal pH is often between 7 and 8 for electrophilic iodination. nih.gov
Temperature Influences the reaction rate.Milder temperatures are preferred to avoid degradation of sensitive molecules. nih.gov
Reaction Time Determines the extent of the reaction and potential for side reactions.Optimized to maximize yield while minimizing impurity formation. researcher.life

Biochemical Mechanisms of Iodide Incorporation and Thyroxine I 123 Formation

Sodium-Iodide Symporter (NIS) Mediated Iodide Uptake

The initial and rate-limiting step in thyroid hormone synthesis is the active transport of iodide from the circulation into the thyroid follicular cells. oup.comnih.govbiorxiv.orgbiorxiv.org This crucial function is carried out by the Sodium-Iodide Symporter (NIS), an integral membrane protein located on the basolateral membrane of these cells. oup.combiorxiv.orgbiorxiv.orgnih.gov

Molecular Structure and Function of NIS

The Sodium-Iodide Symporter (NIS) is a transmembrane glycoprotein (B1211001) with a molecular weight of approximately 87 kDa. wikipedia.org Structural analyses have revealed that NIS consists of 13 transmembrane domains. wikipedia.orgscielo.br Its primary function is to cotransport two sodium cations (Na+) along with one iodide anion (I-) into the thyroid follicular cell. nih.govwikipedia.orgsnmjournals.org This transport occurs against the iodide electrochemical gradient, a process driven by the sodium gradient maintained by the Na+/K+-ATPase pump. nih.govscielo.br This active transport mechanism allows the thyroid gland to concentrate iodide to levels 20 to 50 times higher than in the plasma. wikipedia.org Recent cryo-electron microscopy studies of rat NIS have provided detailed structural insights into the substrate binding sites, revealing the specific residues that are key for its transport activity and how it selects and couples anions for translocation. nih.govbiorxiv.orgrcsb.org

CharacteristicDescriptionReferences
Protein TypeTransmembrane glycoprotein wikipedia.org
Molecular Weight~87 kDa wikipedia.org
Structure13 transmembrane domains wikipedia.orgscielo.br
FunctionCotransports 2 Na+ and 1 I- nih.govwikipedia.orgsnmjournals.org
LocationBasolateral membrane of thyroid follicular cells oup.combiorxiv.orgbiorxiv.orgnih.gov

Regulation of NIS Expression and Activity (e.g., TSH, AMPK/mTOR Pathway, saRNA)

The expression and activity of NIS are meticulously regulated to ensure proper thyroid hormone synthesis. The primary regulator is the Thyroid-Stimulating Hormone (TSH), which is produced by the pituitary gland. oup.comspandidos-publications.combioscientifica.com TSH stimulates NIS gene expression and protein synthesis, leading to increased iodide uptake. oup.comsnmjournals.orgscielo.br This stimulation is primarily mediated through the cAMP signaling pathway. oup.comsnmjournals.orgthno.org When TSH binds to its receptor on the thyroid cell, it activates adenylyl cyclase, which increases intracellular cAMP levels. thno.org This, in turn, activates protein kinase A (PKA), leading to the phosphorylation of transcription factors that enhance NIS gene transcription. thno.org TSH also influences the proper targeting and insertion of NIS into the basolateral membrane. bioscientifica.comscielo.br

Recent research has uncovered other regulatory pathways. The AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) pathway, a key cellular energy sensor, has been shown to influence NIS expression. thno.orgresearchgate.netoup.com Activation of AMPK can inhibit the mTOR pathway, which in some contexts, leads to an increase in NIS expression and iodide uptake. oup.com Conversely, some studies suggest that AMPK activation can reduce iodide uptake and NIS protein levels. researchgate.net

Furthermore, a novel regulatory mechanism involves small activating RNAs (saRNA). Studies have demonstrated that specific saRNAs can upregulate NIS gene expression, leading to increased iodide uptake in thyroid cancer cells. nih.govdntb.gov.uabjmyfx.com This saRNA-mediated activation has been linked to the AMPK/mTOR pathway, suggesting a complex interplay of signaling networks in controlling NIS function. nih.gov

Kinetic Studies of Iodide Transport in Cellular Models

Kinetic studies of iodide transport have provided valuable insights into the efficiency and capacity of the NIS-mediated uptake process. These studies, often conducted in thyroid slices and various cell lines, measure parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) of iodide transport. nih.gov

Research has shown that the Km for iodide transport is relatively consistent across different thyroid tissues, suggesting that the affinity of NIS for iodide does not significantly vary in different pathological states. nih.gov However, the maximal capacity for iodide uptake can differ substantially, being higher in conditions of hyperstimulation, such as in Graves' disease. nih.gov Studies using radiotracers like Technetium-99m pertechnetate (B1241340) have also been employed to assess the kinetics of the thyroidal trap in vivo. nih.gov In genetically modified cell lines expressing the human NIS gene, a significant increase in iodide uptake has been observed, although this is often accompanied by rapid efflux of the accumulated iodide. snmjournals.org The time course of iodide uptake typically shows a rapid initial phase, reaching a plateau, which indicates a steady-state has been achieved. snmjournals.org

Kinetic ParameterFindingReferences
Michaelis Constant (Km)Relatively consistent across different thyroid pathologies, indicating similar NIS affinity for iodide. nih.gov
Maximal Capacity (Vmax)Varies significantly, with higher values in hyperstimulated thyroid tissues. nih.gov
Time DependenceRapid initial uptake, reaching a steady-state plateau. snmjournals.org
EffluxAccumulated iodide can be rapidly transported out of the cell. snmjournals.org

Organification of Iodide into Thyroglobulin for Thyroxine Synthesis

Once inside the thyroid follicular cell, iodide is transported across the apical membrane into the follicular lumen, a space filled with a glycoprotein called thyroglobulin. colostate.eduresearchgate.net Here, the iodide undergoes a critical process known as organification, where it is incorporated into the tyrosine residues of thyroglobulin. ontosight.aitaylorandfrancis.comprepladder.com

Role of Thyroid Peroxidase (TPO) in Iodination

The organification of iodide is catalyzed by the enzyme Thyroid Peroxidase (TPO), a heme-containing glycoprotein located on the apical membrane of the follicular cells. wikipedia.orgnih.govscielo.brtaylorandfrancis.com TPO utilizes hydrogen peroxide as an oxidizing agent to convert iodide ions (I-) into a more reactive form of iodine (I or I+). wikipedia.orgwikidoc.orgnih.gov This reactive iodine then rapidly iodinates the tyrosine residues within the thyroglobulin molecule. colostate.edunih.govwikidoc.org TPO's activity is crucial for the synthesis of thyroid hormones, and its function is also stimulated by TSH. wikidoc.orgvetscraft.com

Formation of Mono- and Di-iodotyrosines (MIT, DIT)

The iodination of tyrosine residues on thyroglobulin by TPO results in the formation of two key precursors to thyroid hormones: mono-iodotyrosine (MIT) and di-iodotyrosine (DIT). vetscraft.comnih.govaopwiki.orgresearchgate.net MIT is formed when one iodine atom is attached to a tyrosine molecule, while DIT is formed when two iodine atoms are attached. vetscraft.comaopwiki.org

Following their formation, these iodotyrosine residues, still part of the thyroglobulin backbone, undergo a coupling reaction, also catalyzed by TPO. nih.govksumsc.com The coupling of one molecule of MIT and one molecule of DIT forms triiodothyronine (T3). The coupling of two DIT molecules results in the formation of thyroxine (T4). nih.govaopwiki.orgresearchgate.netksumsc.com When the starting iodide is the radioisotope I-123, this process leads to the formation of Thyroxine I-123. nih.govnucmedtutorials.com The newly synthesized thyroid hormones remain stored within the follicular colloid as part of the thyroglobulin molecule until they are needed by the body. vetscraft.comunm.edu

Coupling of Iodothyronines to Form Triiodothyronine (T3) and Thyroxine (T4)

Following the iodination of tyrosine residues on thyroglobulin, the final step in the synthesis of thyroid hormones is the coupling of these iodotyrosines. amboss.com This reaction is also catalyzed by the enzyme thyroid peroxidase (TPO). cusabio.comnih.gov

The coupling process involves the joining of two iodinated tyrosine molecules to form the active thyroid hormones: triiodothyronine (T3) and thyroxine (T4). nih.gov Specifically:

The coupling of one molecule of monoiodotyrosine (MIT) and one molecule of diiodotyrosine (DIT) results in the formation of T3. droracle.ainih.gov

The coupling of two molecules of diiodotyrosine (DIT) forms T4, also known as thyroxine. droracle.ainih.gov

These newly synthesized hormones remain part of the thyroglobulin protein and are stored in the follicular lumen as colloid. cusabio.comamboss.com The thyroglobulin molecule contains a small number of T3 and T4 molecules relative to the total number of tyrosine residues. wikipedia.org The ratio of T4 to T3 produced is typically around 10:1 to 20:1. obgynkey.com

ReactantsProductEnzyme
1 MIT + 1 DITTriiodothyronine (T3)Thyroid Peroxidase (TPO)
2 DITThyroxine (T4)Thyroid Peroxidase (TPO)

Intracellular Fate and Release of Radiolabeled Thyroxine

The release of thyroid hormones, including radiolabeled thyroxine, from the thyroid gland is a multi-step process initiated by thyroid-stimulating hormone (TSH). droracle.ai When the body requires thyroid hormones, TSH stimulates the thyrocytes to take up the iodinated thyroglobulin from the follicular lumen via endocytosis, forming intracellular vesicles known as colloid droplets. nih.govrima.org

These colloid droplets then fuse with lysosomes within the thyrocyte. nih.govresearcherslinks.com Lysosomes contain proteolytic enzymes, such as cathepsins, that hydrolyze the thyroglobulin protein. nih.govbiologists.com This enzymatic digestion cleaves T4 and T3 from the thyroglobulin backbone, releasing them into the cytoplasm of the thyrocyte. droracle.ainih.gov

The uncoupled MIT and DIT molecules that are also released during this process are deiodinated by an enzyme called iodotyrosine deiodinase. obgynkey.com This allows the iodide to be recycled within the cell for the synthesis of new thyroid hormones. obgynkey.com

Finally, the free T3 and T4, including the radiolabeled thyroxine, are released from the thyrocyte into the bloodstream. nih.gov This transport across the basolateral membrane is facilitated by specific transporters, such as the monocarboxylate transporter 8 (MCT8). nih.govwikipedia.org Once in circulation, the majority of thyroid hormones bind to transport proteins, with only a small fraction remaining as free, biologically active hormone. amboss.comoncohemakey.com The intracellular fate of radiolabeled thyroxine follows this same pathway, allowing for its detection and measurement in various bodily compartments for diagnostic purposes. oncohemakey.comaacrjournals.org

StepLocationKey Molecules/OrganellesProcess
1. UptakeApical membrane of thyrocyteIodinated thyroglobulin, TSHEndocytosis of colloid from the follicular lumen to form colloid droplets.
2. FusionThyrocyte cytoplasmColloid droplets, LysosomesFusion of colloid droplets with lysosomes to form phagolysosomes.
3. HydrolysisPhagolysosomesProteolytic enzymes (e.g., cathepsins)Enzymatic breakdown of thyroglobulin to release T3, T4, MIT, and DIT.
4. RecyclingThyrocyte cytoplasmIodotyrosine deiodinaseDeiodination of MIT and DIT to salvage and reuse iodide.
5. ReleaseBasolateral membrane of thyrocyteMCT8 transporterTransport of free T3 and T4 into the bloodstream.

Cellular and Molecular Interactions of Thyroxine I 123 in Research Models

Plasma Membrane Transport of Thyroid Hormones (T3, T4)

Contrary to earlier beliefs that lipophilic thyroid hormones diffuse passively across the cell membrane, it is now well-established that their entry into target cells is a sophisticated process mediated by specific transport proteins. oup.comnih.govrestorativemedicine.org This transport is crucial because it is the rate-limiting step for the subsequent intracellular metabolism and action of thyroid hormones. oup.comoup.com

Research across various cell types and species has demonstrated that the uptake of T4 and T3 is not a simple diffusion process but is facilitated by carrier-mediated systems. oup.comnih.gov This is evidenced by the identification of stereospecific binding sites on cell membranes. oup.comnih.gov Studies have revealed the existence of at least two types of binding sites for both T4 and T3: high-affinity, low-capacity sites and low-affinity, high-capacity sites. oup.comnih.gov The high-affinity sites are responsible for the actual translocation of the hormone across the plasma membrane, while the low-affinity sites likely represent binding to membrane-associated proteins. oup.comnih.gov This carrier-mediated transport is saturable, a key characteristic that distinguishes it from passive diffusion. oup.compsu.edu

The transport of thyroid hormones into the cell via high-affinity sites is an active process, often dependent on cellular energy, temperature, and sodium (Na+) gradients. oup.comnih.govnih.gov The requirement for ATP suggests that the maintenance of ion gradients, such as those by the Na+/K+-ATPase, is crucial for the transport process. oup.comrestorativemedicine.org Inhibition of ATP production, for instance with metabolic blockers like oligomycin, has been shown to reduce T3 uptake in research models. bioscientifica.com

The kinetic properties of these transport systems have been characterized in various cell types. The high-affinity sites exhibit Michaelis-Menten (Km) values in the nanomolar range, which is consistent with the physiological concentrations of free thyroid hormones in the blood. oup.comnih.govnih.gov The low-affinity systems have Km values in the micromolar range. oup.comnih.gov For example, studies in cultured rat glial cells have determined the Km for T4 uptake to be approximately 1.02 µM. nih.gov This data underscores that cellular uptake is a specific and regulated enzymatic process.

Table 1: Kinetic Properties of Thyroid Hormone Transport in Various Research Models

Cell TypeHormoneKm (µM)Vmax (fmol/min/µg DNA)Energy DependentNa+ DependentSource
Rat Glial CellsL-T41.02690NoNo nih.gov
Rat Glial CellsL-T30.52727NoNo nih.gov
Rat HepatocytesT4--YesYes oup.comoup.com
Rat Embryonic Heart Cells (H9c2)T3/T4--YesNo bioscientifica.com
Human ErythrocytesT30.067-NoNo nih.gov

Several families of transport proteins have been identified to facilitate thyroid hormone passage across the cell membrane. These include members of the monocarboxylate transporter (MCT) family, organic anion-transporting polypeptides (OATPs), and L-type amino acid transporters (LATs). solvobiotech.comcsic.es

The most well-characterized of these is the Monocarboxylate Transporter 8 (MCT8), encoded by the SLC16A2 gene. solvobiotech.comcsic.esoup.com MCT8 is a highly specific and active transporter for thyroid hormones, facilitating the cellular uptake and efflux of T4 and T3. solvobiotech.comnih.gov It is widely expressed in various tissues, including the brain, liver, kidneys, and placenta. csic.esoup.comnih.gov The critical role of MCT8 is highlighted by the fact that mutations in its gene cause Allan-Herndon-Dudley syndrome, a severe X-linked disorder characterized by profound neurological impairment and abnormal serum thyroid hormone levels. csic.esnih.govnih.gov

Another important transporter, particularly for the brain, is OATP1C1. oup.comoup.com OATP1C1 shows a high affinity for T4 and is crucial for transporting it across the blood-brain barrier into astrocytes. nih.govoup.comoup.com Within the astrocytes, T4 can then be converted to the active T3. nih.gov Other transporters like MCT10, OATP1B1, LAT1, and LAT2 also contribute to thyroid hormone transport in different tissues. solvobiotech.com

Table 2: Major Thyroid Hormone Transporters

TransporterGenePrimary SubstratesKey TissuesPrimary FunctionSource
MCT8SLC16A2T3, T4Brain (Neurons), Liver, Kidney, PlacentaCellular uptake and efflux of T3 and T4. solvobiotech.comnih.gov solvobiotech.comcsic.esnih.gov
OATP1C1SLCO1C1T4, rT3Brain (Blood-Brain Barrier, Astrocytes)High-affinity uptake of T4 into the brain. oup.comoup.com nih.govoup.comoup.com
MCT10SLC16A10Aromatic Amino Acids, T3, T4Multiple tissuesTransports thyroid hormones and amino acids. solvobiotech.com solvobiotech.com
LAT1/LAT2SLC7A5/SLC7A8Large Neutral Amino Acids, T3, T4Multiple tissues, including brain and placentaTransport of amino acids and thyroid hormones. solvobiotech.com solvobiotech.com

Intracellular Deiodination Pathways

Once inside the cell, Thyroxine I-123, like endogenous T4, is subject to metabolism by a group of selenoenzymes called iodothyronine deiodinases. endocrine-abstracts.orgbioscientifica.com These enzymes are critical for regulating thyroid hormone activity at a local, cellular level by selectively removing iodine atoms from the thyronine molecule. frontiersin.orgnih.govnih.gov This system allows cells to either activate or inactivate thyroid hormones, thereby customizing the hormonal signal to their specific needs. endocrine-abstracts.orgnih.govcapes.gov.br

There are three main types of deiodinases, each with distinct functions, locations, and regulatory mechanisms. nih.govbioscientifica.comwikipedia.org All three are selenoproteins, meaning they contain the rare amino acid selenocysteine (B57510) in their active site, which is essential for their catalytic activity. bioscientifica.com

Type 1 Deiodinase (D1): Located primarily in the plasma membrane of cells in the liver, kidneys, and thyroid. nih.govnih.govnih.gov D1 can perform both outer ring deiodination (activating T4 to T3) and inner ring deiodination (inactivating T4 to reverse T3 and T3 to T2). bioscientifica.comnih.govbioscientifica.com It is thought to be a major contributor to circulating T3 levels and also acts as a scavenger enzyme, clearing reverse T3 from the blood. bioscientifica.comzrtlab.com

Type 2 Deiodinase (D2): Found in the endoplasmic reticulum, close to the nucleus. nih.govwikipedia.org D2 exclusively catalyzes outer ring deiodination, converting the prohormone T4 into the biologically active T3. endocrine-abstracts.orgbioscientifica.com This makes D2 the primary activating enzyme at the cellular level. nih.gov Its activity is crucial in tissues like the brain, pituitary, and brown adipose tissue, where it provides a local supply of T3 for nuclear receptors. nih.govnih.gov D2 activity is tightly regulated; it is upregulated in states of hypothyroidism to maximize T3 production from available T4. nih.govwikipedia.org

Type 3 Deiodinase (D3): This is the main physiological inactivator of thyroid hormones. endocrine-abstracts.orgnih.govnih.gov Located at the plasma membrane, D3 catalyzes inner ring deiodination, converting T4 to the inactive reverse T3 (rT3) and T3 to 3,3'-diiodothyronine (B1196669) (T2). endocrine-abstracts.orgbioscientifica.comnih.gov D3 is highly expressed during fetal development, where it protects developing tissues from excessive thyroid hormone exposure. nih.govnih.gov In adults, it is re-expressed in certain conditions to dampen thyroid hormone signaling. nih.govcapes.gov.br

Table 3: Comparison of Iodothyronine Deiodinases

FeatureType 1 (D1)Type 2 (D2)Type 3 (D3)Source
Primary Function Activation & Inactivation (T3 production for circulation, rT3 clearance)Activation (Local T3 production)Inactivation (T4 and T3 degradation) bioscientifica.comnih.govwikipedia.org
Reaction Outer & Inner Ring DeiodinationOuter Ring DeiodinationInner Ring Deiodination nih.govbioscientifica.com
Subcellular Location Plasma MembraneEndoplasmic ReticulumPlasma Membrane nih.govwikipedia.org
Key Tissues Liver, Kidney, ThyroidBrain, Pituitary, Brown Adipose Tissue, MuscleFetal tissues, Placenta, Adult Brain, Skin nih.govnih.govnih.gov
Regulation in Hypothyroidism Decreased (in most tissues)IncreasedDecreased nih.govwikipedia.org
Regulation in Hyperthyroidism IncreasedDecreasedIncreased nih.govwikipedia.org

The expression and activity of deiodinases have a direct and profound impact on the local bioavailability of this compound and its metabolites in research models. nih.govendocrine-abstracts.org The fate of intracellular this compound is determined by the balance between the activating D2 and the inactivating D3 enzymes. nih.govcapes.gov.br

In tissues with high D2 activity, such as the brain, administered this compound will be rapidly converted to Triiodothyronine I-123. endocrine-abstracts.orgnih.gov This local production of the active hormone is a key mechanism for maintaining cellular euthyroidism even when circulating hormone levels might fluctuate. nih.gov Researchers can trace this conversion to study tissue-specific thyroid hormone activation.

Conversely, in tissues where D3 is highly expressed, this compound will be shunted towards inactivation, forming reverse T3 I-123. endocrine-abstracts.orgnih.gov This mechanism effectively terminates the hormone's signal and prevents overstimulation of target cells. endocrine-abstracts.orgnih.gov Therefore, the deiodinase profile of a given cell type is a critical determinant of its response to this compound, controlling the amount of active hormone available to bind to nuclear receptors and influence gene expression. nih.govnih.gov This local control system allows for remarkable flexibility and precision in thyroid hormone action throughout the body. bioscientifica.comendocrine-abstracts.org

Thyroid Hormone Receptor Binding and Activation Mechanisms

The primary mechanism of thyroid hormone action is initiated by its binding to nuclear thyroid hormone receptors (TRs). nih.govwikipedia.org Thyroxine (T4), including its I-123 labeled counterpart, is largely considered a prohormone that is converted to the more biologically active form, triiodothyronine (T3), within target cells by deiodinase enzymes. nih.govdrugbank.com T3 then binds to TRs with approximately tenfold higher affinity than T4. nih.gov These receptors are ligand-activated transcription factors that, in their active state, modulate the expression of target genes. nih.govphysiology.org

In mammals, there are two main types of thyroid hormone receptors, TRα and TRβ, which are encoded by the THRA and THRB genes, respectively. mdpi.comoup.com These genes give rise to several receptor isoforms through alternative splicing, with TRα1, TRβ1, and TRβ2 being the major T3-binding isoforms. mdpi.comoup.com Another isoform, TRα2, is a splice variant that does not bind thyroid hormones but can interact with DNA, potentially acting as an inhibitor of other TRs. nih.govmdpi.com

The expression of these isoforms is tissue-dependent and developmentally regulated, which contributes to the diverse and specific effects of thyroid hormone in different parts of the body. mdpi.comd-nb.info For instance, TRα1 is widely expressed, with high levels in the heart and bone, while TRβ1 is predominant in the liver, kidney, and brain. d-nb.info TRβ2 expression is more restricted, primarily found in the pituitary gland, hypothalamus, and developing brain. mdpi.com This differential distribution is a key determinant of the tissue-specific actions of thyroid hormones. d-nb.info

Receptor IsoformGenePrimary Tissue DistributionKey Functions
TRα1 THRAHeart, Bone, Brain, Skeletal Muscle, Kidney, Lungs, Testes mdpi.comd-nb.infoRegulation of heart rate, bone development, and metabolism. d-nb.info
TRβ1 THRBLiver, Kidney, Brain, Thyroid mdpi.comd-nb.infoRegulation of cholesterol and lipoprotein metabolism, feedback control of thyroid hormone production. d-nb.info
TRβ2 THRBAnterior Pituitary, Hypothalamus, Developing Brain mdpi.comd-nb.infoNegative feedback regulation of TSH, development of the auditory and visual systems. mdpi.comoup.com
TRα2 THRABrain, Testis, Kidney, Brown Fat nih.govDoes not bind T3; may act as an inhibitor of other TR isoforms. nih.govmdpi.com

The binding of T3 to the ligand-binding domain (LBD) of the TR induces a significant conformational change in the receptor. oup.comjci.org In the absence of a ligand, TRs, typically as heterodimers with the retinoid X receptor (RXR), bind to specific DNA sequences called thyroid hormone response elements (TREs) in the promoter regions of target genes. nih.govwikipedia.org In this unliganded state, the TR complex recruits corepressor proteins, such as nuclear receptor corepressor (NCoR) and silencing mediator for retinoid and thyroid hormone receptors (SMRT). bioscientifica.comresearchgate.net These corepressors are part of larger complexes that include histone deacetylases (HDACs), which modify chromatin structure to repress gene transcription. nih.govresearchgate.net

Upon T3 binding, the conformational shift in the TR's LBD causes the release of the corepressor complex. oup.comresearchgate.net This unmasks a binding surface for coactivator proteins. oup.com Coactivators, such as the steroid receptor coactivator (SRC) family, recruit other proteins, including histone acetyltransferases (HATs), which acetylate histones. nih.gov This acetylation leads to a more open chromatin structure, facilitating the assembly of the transcription machinery and subsequent activation of gene expression. nih.govresearchgate.net The interaction between the receptor, ligand, and specific coactivators and corepressors is a critical determinant of the transcriptional response to thyroid hormone. physiology.orgbioscientifica.com

StateReceptor ConformationInteracting ProteinsEffect on Transcription
Unliganded (No T3) Bound to TRE as TR-RXR heterodimerCorepressor complex (NCoR, SMRT, HDACs) bioscientifica.comresearchgate.netRepression
Liganded (T3 Bound) Conformational change in LBDCoactivator complex (SRCs, HATs) nih.govActivation

Preclinical Research Methodologies Utilizing Thyroxine I 123

In Vitro Cellular Uptake and Binding Studies

In the realm of preclinical thyroid research, in vitro studies using Thyroxine I-123 are fundamental for elucidating the cellular mechanisms of thyroid hormone transport and action. These studies provide a controlled environment to investigate specific molecular pathways without the complexities of a whole-organism system.

Cell Culture Models for Iodide and Thyroxine Transport Research

Various cell culture models are employed to study the transport of iodide and thyroxine. These models are crucial for understanding how this compound, as a tracer, is taken up and utilized by cells. The sodium-iodide symporter (NIS) is a key protein in this process, actively transporting iodide into thyroid follicular cells. thno.orgnih.gov Cell lines that naturally express NIS, or those that are genetically engineered to express it, are invaluable tools. thno.org

For instance, porcine thyroid cells grown in culture have been used to study the transepithelial transport of iodide. snmjournals.org In such models, cells are grown on a permeable membrane, separating a basal and an apical compartment, which mimics the natural orientation of thyroid follicular cells. snmjournals.org This setup allows researchers to measure the movement of radiolabeled iodide, such as that from this compound, across the cell layer. snmjournals.org Human embryonic kidney (HEK) 293 cells are another common model, often used for their ease of culture and transfection, allowing for the study of specific transporters like organic cation transporters (OCTN) and organic cation transporters (OCT) which are involved in the absorption of compounds like [¹²³I]MIBG, a molecule with structural similarities to some pharmaceuticals. mdpi.com

The choice of cell model is critical and depends on the specific research question. For studying thyroid-specific processes, primary cultures of human thyrocytes or cell lines like the PCCL3 rat thyroid cell line are often preferred. frontiersin.orgnih.gov For more general transport studies, or when investigating the role of specific transfected transporters, cell lines like HEK293 or even certain cancer cell lines such as human SK-BR-3 and HeLa carcinoma cells are utilized. mdpi.comnih.gov

Quantitative Assessment of Radiotracer Accumulation

A primary objective of in vitro studies with this compound is to quantify its accumulation within cells. This is typically achieved by adding a known concentration of the radiotracer to the cell culture medium and then, after a specific incubation period, measuring the radioactivity within the cells. snmjournals.org

The process generally involves the following steps:

Incubation: Cells are incubated with medium containing this compound for various time points.

Washing: The cells are washed to remove any radiotracer that is not internalized.

Lysis: The cells are lysed to release their contents, including the accumulated radiotracer.

Measurement: The radioactivity in the cell lysate is measured using a gamma counter.

The results are often expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a ratio of intracellular to extracellular radioactivity. nih.gov This quantitative data allows for the comparison of uptake under different experimental conditions, such as in the presence of inhibitors or after genetic modification of the cells. For example, studies have shown that the uptake of [¹²³I]MIBG is significantly higher in HEK293 cells engineered to express OCTN1, OCTN2, and various OCTs compared to control cells. mdpi.com

Investigation of Regulatory Pathways (e.g., AMPK/mTOR)

This compound can also be used as a tool to investigate the regulatory pathways that influence thyroid hormone uptake and action, such as the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways. These pathways are crucial for cellular energy homeostasis and have been shown to be modulated by thyroid hormones. spandidos-publications.comresearchgate.net

For example, studies have shown that thyroid hormones can rapidly activate the AMPK signaling pathway in cardiomyocytes. researchgate.net The activation of AMPK can, in turn, influence cellular processes like hypertrophy. researchgate.net The mTOR pathway, often acting in opposition to AMPK, is also a key player. frontiersin.org Research has indicated that mTOR is necessary for the early microvascular activation in the thyroid induced by iodine deficiency. nih.gov

By using this compound in conjunction with pharmacological inhibitors or activators of these pathways, researchers can dissect the molecular mechanisms at play. For instance, the use of Compound C, an AMPK inhibitor, has been shown to suppress the AMPK-mTOR pathway and affect the nuclear translocation of transcription factor E3 (TFE3), a key regulator of autophagy. researchgate.net Similarly, rapamycin, an mTOR inhibitor, has been used to demonstrate the role of mTOR in the thyroid's response to iodine deficiency. nih.gov These studies help to build a comprehensive picture of how thyroid hormones exert their effects at the cellular level and how these processes are regulated.

Animal Model Applications in Thyroid Research

In Vivo Biodistribution and Pharmacokinetics of I-123

Biodistribution studies in animal models, such as mice and rats, are performed to determine the organ-specific uptake and clearance of Iodine-123. nih.govspandidos-publications.combiorxiv.org In these studies, a measured dose of I-123, often in the form of sodium iodide or attached to a specific molecule, is administered to the animal, typically via intravenous injection or oral gavage. spandidos-publications.combiorxiv.org At various time points after administration, the animals are euthanized, and their organs are harvested, weighed, and the radioactivity is measured. nih.govaacrjournals.org

The data are usually expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.gov This allows for a quantitative comparison of radiotracer accumulation across different organs. For instance, in mice injected with an I-123 labeled monoclonal antibody, the highest accumulation was observed in the lungs, liver, and kidneys shortly after injection, with delayed uptake in the stomach and urinary bladder. nih.gov In studies using [¹²³I]MIBG in mice, accumulation was significant in the heart, liver, and bladder. mdpi.com

Pharmacokinetic analysis involves studying the time course of the radiotracer's absorption, distribution, metabolism, and excretion. This is often visualized through time-activity curves for different organs. mdpi.com These curves can reveal how quickly the radiotracer is taken up by a target organ and how long it remains there before being cleared. For example, time-activity curves for [¹²³I]MIBG in mice showed different accumulation patterns in various organs over time. mdpi.com

Biodistribution of I-123 Labeled Compounds in Animal Models
CompoundAnimal ModelOrgan with Highest Uptake (%ID/g)Time Point
(123)I-mAb 14C5MouseLungs (20.4)5 min
[123I]MIBGMouseHeart, Liver, BladderVariable
123I-HypRatLungs, Thyroid24 h

Tracer Kinetic Modeling for Quantitative Analysis in Animal Studies

Tracer kinetic modeling is a sophisticated analytical technique used to quantify the rates of physiological processes from dynamic imaging data obtained with radiotracers like this compound. nih.gov This approach involves developing a mathematical model that describes the movement of the tracer between different physiological compartments in the body. jci.org

A common approach is compartmental modeling, where the body is represented as a series of interconnected compartments, such as the plasma, extracellular fluid, and specific organ tissues. nih.govjci.org By fitting the model to the time-activity data obtained from imaging or tissue sampling, it is possible to estimate the rates of transfer between these compartments. nih.gov

For example, a six-compartment model was used to analyze thyroid hormone kinetics in rainbow trout, allowing for the estimation of the secretion rates of T3 and T4, as well as the rate of T4 to T3 conversion. nih.gov In human studies, which often inform animal model design, similar compartmental models have been used to estimate the distribution of thyroxine in the plasma, liver, and other tissues. jci.org

Studies on Physiological Modulators of Thyroid Iodine Uptake (e.g., Metformin)

Preclinical and clinical investigations into physiological modulators of thyroid function have explored the effects of various substances on the thyroid's ability to take up iodine. A notable example is the widely used antidiabetic medication, metformin (B114582). Research in this area primarily utilizes Iodide I-123 (I-123) as a tracer to measure iodine uptake, rather than I-123 labeled thyroxine. The studies aim to understand how drugs like metformin might interfere with or alter the function of the sodium-iodide symporter (NIS), which is crucial for the synthesis of thyroid hormones. iop.orgnih.gov

The mechanisms behind metformin's influence on the thyroid axis are multifaceted, potentially involving central effects on the hypothalamic-pituitary-thyroid axis and peripheral effects on thyroid hormone receptors. iop.org The majority of studies conclude that metformin may have a TSH-suppressive effect in individuals with existing thyroid dysfunction, but this is not typically observed in euthyroid individuals. banglajol.inforesearchgate.net

Interactive Table: Effect of Metformin on Thyroid Iodine-123 Uptake in Healthy Volunteers Below is a summary of findings from a study evaluating the impact of a two-week metformin regimen on I-123 uptake.

Time PointBaseline I-123 Uptake (Mean ± SEM)Post-Metformin I-123 Uptake (Mean ± SEM)Percentage Change
4 Hours 10.5% ± 0.9%10.1% ± 1.0%-3.8%
24 Hours 16.8% ± 1.4%16.2% ± 1.5%-3.6%
48 Hours 17.5% ± 1.5%16.9% ± 1.6%-3.4%
Data derived from a study on healthy volunteers. The changes in I-123 uptake were not statistically significant. optisafe.se

Development and Validation of Anthropomorphic Phantoms for Imaging Research

Anthropomorphic phantoms are indispensable tools in nuclear medicine for the quality control of imaging systems, calibration for dosimetry, and for optimizing imaging protocols without exposing human subjects to radiation. oup.comnih.gov Phantoms designed for thyroid imaging research using isotopes like I-123 are engineered to accurately mimic the anatomical and radiation-attenuating properties of the human neck and thyroid gland. oup.comnih.gov

The fabrication of anthropomorphic thyroid and neck phantoms involves a multi-step process utilizing various materials and techniques to achieve anatomical realism. nih.govresearchgate.net The main body of the neck phantom is often constructed from materials with radiation attenuation coefficients similar to soft tissue, such as polymethyl methacrylate (B99206) (PMMA), polyester (B1180765) resin, epoxy resin, or paraffin (B1166041) wax. oup.comsums.ac.irnih.govresearchgate.net

Modern manufacturing methods, including 3D printing, are frequently employed to create highly detailed and accurate components based on data from CT scans of human subjects. nih.govresearchgate.netmdpi.com The thyroid gland itself is often a separate, detachable component that can be filled with a solution containing a radionuclide like I-123 to simulate thyroid function. nih.goviaea.org These phantoms can be designed as a series of slices or as a single-piece mold, with considerations for both male and female anatomies. nih.goviaea.org

A key feature of advanced anthropomorphic phantoms is the inclusion of various anatomical structures found in the neck to simulate realistic imaging conditions. nih.govresearchgate.net Besides the thyroid gland, these phantoms can incorporate structures such as the trachea, esophagus, cervical spine, and clavicles. oup.comnih.govmdpi.com This anatomical complexity provides a more accurate representation of photon scatter and attenuation as they occur in a clinical setting. nih.gov

Furthermore, these phantoms are designed to simulate various clinical scenarios. For instance, they can accommodate thyroid remnants of different small sizes (e.g., 0.5 mL to 10 mL) to mimic postsurgical conditions. nih.govmdpi.com By filling the neck cavity and the remnant inserts with different concentrations of I-123, researchers can simulate a range of background-to-remnant activity ratios, which is crucial for evaluating the detectability of small residual tissues. nih.govmdpi.com Some phantoms also include features to simulate thyroid nodules, both "hot" and "cold," to test the diagnostic capabilities of an imaging system. researchgate.net

Once fabricated, thyroid and neck phantoms containing I-123 are used to rigorously evaluate the performance of nuclear medicine imaging systems like SPECT and SPECT/CT scanners. nih.govnih.govresearchgate.net These evaluations assess multiple performance metrics. For example, researchers measure the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) for remnants of various sizes and activity levels to determine the limits of detectability. nih.govnih.gov

Quantitative analysis also includes measuring system sensitivity (the number of counts detected per unit of activity) and spatial resolution (the ability to distinguish between two close points). researchgate.net Studies have used these phantoms to compare different imaging parameters and correction techniques, such as dual-energy window (DEW) versus triple-energy window (TEW) scatter correction. nih.govnih.gov The results from these phantom-based evaluations are critical for optimizing clinical imaging protocols to improve image quality and diagnostic accuracy, particularly in challenging scenarios like detecting small thyroid remnants after surgery. nih.govnih.gov

Interactive Table: Specifications of an Anthropomorphic Neck-Thyroid Phantom for I-123 Imaging Studies

Phantom ComponentMaterial/TechniqueSimulated FeaturePurpose
Neck Cavity 3D Printing & MoldingHuman-shaped and sized neckSimulates soft tissue for realistic scatter and attenuation. mdpi.com
Thyroid Remnants Detachable inserts (0.5-10 mL)Small, variable-sized remnantsOptimization of postsurgical imaging protocols. nih.govmdpi.com
Internal Structures Included modelsTrachea, esophagus, cervical spine, clavicleProvides anatomically correct scattering environment. nih.govmdpi.com
Activity Simulation Diluted I-123 solutionVariable background-to-remnant ratiosTests detectability and performance of scatter correction. nih.govnih.gov
This table summarizes the features of a custom-developed phantom used for optimizing I-123 SPECT/CT imaging. mdpi.com

Advanced Imaging Science and Techniques for Thyroxine I 123

Principles of Single-Photon Emission Computed Tomography (SPECT) with Iodine-123

Single-Photon Emission Computed Tomography (SPECT) is a nuclear medicine imaging technique that generates three-dimensional images of physiological processes within the body. openmedscience.comnumberanalytics.com The fundamental principle involves the administration of a radiopharmaceutical—a biologically active molecule tagged with a radioactive isotope, in this case, a compound labeled with Iodine-123. openmedscience.commayfieldclinic.com This tracer emits single gamma-ray photons as it decays. openmedscience.comnumberanalytics.com A specialized detector, known as a gamma camera, rotates around the patient, capturing multiple two-dimensional projections from various angles. openmedscience.comnumberanalytics.com These projections are then computationally reconstructed to create a 3D map of the tracer's distribution. openmedscience.commayfieldclinic.comnsec.ac.in

The use of I-123 is particularly significant for studying the thyroid gland due to iodine's natural uptake by thyroid tissue. wikipedia.org I-123 decays via electron capture to tellurium-123, emitting a primary gamma photon with an energy of 159 keV, which is ideal for detection by modern gamma cameras. wikipedia.orgmdpi.com The 13.2-hour half-life of I-123 is well-suited for diagnostic procedures that may require imaging over a 24-hour period. wikipedia.org However, I-123 also has low-abundance, high-energy photon emissions that present challenges for imaging, primarily through collimator septal penetration, which can degrade image quality. mdpi.comuantwerpen.becuni.cz

The gamma camera is the central component in SPECT imaging. numberanalytics.com Its primary function is to detect gamma rays and convert them into electrical signals that can be processed by a computer. numberanalytics.com The main components of a traditional Anger-type gamma camera include a collimator, a scintillation crystal, photomultiplier tubes (PMTs), and associated processing electronics. cuni.czresearchgate.netradiopaedia.org

Scintillation Crystal: Most SPECT systems historically use a large, single crystal of thallium-activated sodium iodide (NaI(Tl)). cuni.czresearchgate.net When a gamma ray from the I-123 decay interacts with this crystal, it deposits its energy, causing the crystal to scintillate, or produce a flash of light. radiopaedia.org

Photomultiplier Tubes (PMTs): An array of PMTs is positioned behind the crystal to detect these light flashes. The PMTs convert the light into a proportional electrical signal. radiopaedia.org

Positioning and Summing Circuits: The electronic system uses the signals from the array of PMTs to determine the X and Y coordinates of the scintillation event on the crystal. A summing circuit produces an energy signal (Z-signal) by adding all the individual PMT signals. radiopaedia.org

Recent advancements have led to the development of solid-state detector systems using materials like cadmium zinc telluride (CZT). numberanalytics.comresearchgate.netnih.gov CZT detectors directly convert gamma photons into an electrical signal, eliminating the need for PMTs. nih.gov This digital technology offers significant improvements in both energy resolution and spatial resolution. researchgate.netnih.gov The superior energy resolution of CZT detectors allows for better separation of photon energy peaks and more effective reduction of down-scatter from I-123's higher energy photons. nih.gov

The collimator is a critical component, often made of lead, that functions like a lens for the gamma camera. cuni.cz It has a series of holes or channels that allow only those gamma rays traveling in a specific direction to reach the detector crystal, thereby forming an image. nsec.ac.incuni.cz

Collimator selection for I-123 imaging is a crucial consideration due to the isotope's emission of high-energy photons in addition to its primary 159 keV photons. snmjournals.orgntnu.no These high-energy photons can penetrate the lead walls (septa) of the collimator, particularly in designs intended for lower-energy isotopes, leading to image degradation and reduced contrast. mdpi.comuantwerpen.benih.gov

Key collimator types and their optimization for I-123 include:

Low-Energy High-Resolution (LEHR) Collimators: While providing high resolution, standard LEHR collimators have thin septa, making them susceptible to penetration by I-123's high-energy photons. mdpi.comuantwerpen.be This penetration results in increased scatter and background noise, which can reduce image contrast. uantwerpen.beresearchgate.net Despite this, LEHR collimators are often used in combination with scatter correction techniques. mdpi.com

Medium-Energy (ME) Collimators: These collimators have thicker septa designed to absorb higher-energy photons more effectively, thus reducing septal penetration. snmjournals.orgntnu.nonih.gov This improves image contrast but often comes at the cost of lower sensitivity (detecting fewer photons) compared to LEHR collimators. ntnu.no

Pinhole and Multi-Pinhole (MPH) Collimators: Pinhole collimators use a single small aperture to project an inverted image onto the detector, offering high resolution and magnification for small organs like the thyroid. MPH collimators utilize multiple pinholes to improve the trade-off between sensitivity and resolution. uantwerpen.beamegroups.org MPH systems have been shown to be superior for I-123 imaging as they typically have better stopping power for high-energy photons. uantwerpen.befrontiersin.org

Research comparing collimator performance for I-123 imaging has shown significant differences in scatter and penetration events. For instance, Monte Carlo simulations demonstrated that for I-123, a LEHR collimator experienced substantially more scatter and penetration events compared to an MPH collimator. uantwerpen.be

Table 1: Comparison of Photon Events for LEHR vs. Multi-Pinhole (MPH) Collimators with I-123

This table summarizes Monte Carlo simulation findings on the percentage of different photon event types detected within a 15% energy window around the 159 keV photopeak for a digital phantom study.

Event TypeLEHR Collimator (%)MPH Collimator (%)
Total Scatter Fraction 56%21%
Scatter from Back Compartments 31%1%
Data sourced from Konik et al. uantwerpen.be

Proper calibration of the energy window is essential for isolating the desired gamma photons and rejecting scattered photons. For I-123, the primary photopeak used for imaging is at 159 keV. wikipedia.orgmdpi.com A symmetric energy window is set around this peak to acquire the data. curiumpharma.com A common setting is a 20% window, which corresponds to an energy range of approximately 143 keV to 175 keV. mdpi.comsnmjournals.orgcuriumpharma.comsnmjournals.org

The width of this window impacts the trade-off between sensitivity and scatter rejection. A wider window increases the number of detected counts (higher sensitivity) but also includes more scattered photons, which can reduce image contrast. Conversely, a narrower window improves scatter rejection but reduces sensitivity. For I-123 imaging with low-energy collimators, some studies recommend using a narrower 15% window to decrease the contribution of counts derived from high-energy photons. snmjournals.org The energy window settings are also fundamental to the scatter correction techniques discussed in the following section.

Image Reconstruction and Processing Algorithms

Raw data acquired by the gamma camera consists of a series of 2D projection images. Image reconstruction algorithms are required to transform this projection data into a 3D representation of the tracer's distribution. openmedscience.com Furthermore, the quality of SPECT images is inherently degraded by physical factors like photon scatter and attenuation. mdpi.com Therefore, processing algorithms that correct for these effects are critical for producing quantitatively accurate and high-quality images. researchgate.netoup.com

Photon scatter is a major source of image degradation in I-123 SPECT. mdpi.com It occurs when photons are deflected from their original path, causing them to be detected in the wrong location and reducing image contrast. This issue is compounded in I-123 imaging by the down-scatter of high-energy photons that penetrate the collimator and deposit energy within the main photopeak window. mdpi.com

Window-based methods are a common approach to scatter correction:

Dual-Energy Window (DEW): This method uses a second, lower energy window to estimate the scatter contribution within the main photopeak window. lu.sesnmjournals.org The counts from the scatter window are multiplied by a weighting factor and then subtracted from the main window counts. snmjournals.org

Triple-Energy Window (TEW): The TEW method uses two narrow energy windows placed on either side of the main photopeak window to estimate the scatter. lu.senih.gov This technique is often considered more accurate for modeling the scatter distribution than DEW but can be more susceptible to noise, especially in studies with low counts. snmjournals.orgnih.gov

Studies comparing these methods for I-123 have found that TEW scatter correction can perform better than DEW, particularly in images with higher background activity, leading to improved image contrast and detectability of small areas of uptake. mdpi.com Both methods have been shown to significantly reduce background counts caused by scatter. mdpi.com

Table 2: Research Findings on the Effect of Scatter Correction on Background Counts in an I-123 Phantom Study

This table shows the percentage decrease in average background counts and noise (Standard Deviation) after applying DEW and TEW scatter correction techniques in a phantom with a 10% background-to-remnant activity ratio.

Correction MethodAverage Decrease in Background CountsAverage Decrease in Noise (SD)
Dual-Energy Window (DEW) 39%~4.5%
Triple-Energy Window (TEW) 37%~4.5%
Data sourced from The Impact of Dual and Triple Energy Window Scatter Correction on I-123 Postsurgical Thyroid SPECT/CT Imaging. mdpi.com

Photon attenuation is the process by which gamma photons are absorbed or scattered as they travel from their point of origin within the patient to the detector. nsec.ac.in This effect leads to an underestimation of activity in deeper tissues and can create artifacts, compromising the quantitative accuracy of SPECT images. nsec.ac.in Attenuation correction (AC) is therefore a vital step in reconstruction. snmjournals.org

Two primary methods for attenuation correction are:

Chang Attenuation Correction: This is an analytical method that assumes a uniform attenuation coefficient throughout the body part being imaged (e.g., the head or torso). snmjournals.orgmyesr.org It applies a first-order correction based on the body contour. While simple and widely used, its assumption of uniformity is a limitation, as it does not account for the varying densities of different tissues like bone, soft tissue, and air. snmjournals.orgmyesr.org

CT-based Attenuation Correction: In modern hybrid SPECT/CT systems, a low-dose CT scan is acquired along with the SPECT data. myesr.orgsnmjournals.org The CT images provide a detailed map of tissue densities, which is used to create a patient-specific, non-uniform attenuation map. snmjournals.orgmdpi.com This map allows for a much more accurate correction of photon attenuation. CT-based AC is considered the gold standard for providing accurate images of radioactivity distribution. snmjournals.orgmyesr.org

Table 3: Comparison of Attenuation Correction Methodologies

This table outlines the key characteristics of Chang and CT-based attenuation correction techniques.

FeatureChang Attenuation CorrectionCT-based Attenuation Correction
Underlying Principle Assumes uniform attenuation within a defined contour. myesr.orgUses a patient-specific map of tissue densities derived from a CT scan. snmjournals.org
Accuracy Less accurate due to the uniformity assumption; does not account for varying tissue densities. snmjournals.orgmyesr.orgConsidered the gold standard; provides higher correction accuracy. snmjournals.org
Requirements Can be applied to SPECT data alone, with a manually or automatically drawn body outline.Requires a hybrid SPECT/CT scanner to acquire concurrent CT data. snmjournals.org
Complexity Simpler to implement in routine clinical practice. snmjournals.orgMore complex, requiring registration of SPECT and CT images.

Quantitative SPECT Imaging for Tracer Concentration

Single-Photon Emission Computed Tomography (SPECT) has evolved beyond qualitative imaging to provide precise quantitative measurements of tracer concentration in tissues. For tracers labeled with Iodine-123 (I-123), such as I-123 metaiodobenzylguanidine ([I-123]mIBG), quantitative SPECT allows for the determination of the standardized uptake value (SUV), a metric crucial for assessing tissue function and disease status. nih.gov

The process of quantitative SPECT involves careful calibration and correction methods. A key step is the derivation of a conversion factor, or calibration factor, which relates the counts detected by the gamma camera to the actual activity concentration within the patient. nih.gov This factor is typically determined using a phantom of a known volume, such as a Jaszczak cylinder phantom, filled with a known activity of I-123. nih.gov This calibration allows for the conversion of reconstructed image voxel counts into absolute units of activity concentration (e.g., Bq/mL).

Research has demonstrated the accuracy and consistency of quantitative I-123 SPECT/CT. Phantom studies have shown that with appropriate recovery coefficient corrections, the accuracy of measured SUV can be better than 5–10%. nih.gov Furthermore, studies have confirmed low variability in SUV measurements between different SPECT/CT scanners and low intrapatient variability, underscoring the reliability of the technique. nih.gov

The accuracy of quantification is significantly impacted by photon scatter, where photons are deflected from their original path, and attenuation, where photons are absorbed within the body before reaching the detector. mdpi.com Advanced scatter correction techniques, such as the dual-energy window (DEW) and triple-energy window (TEW) methods, are employed to mitigate these effects. mdpi.com The TEW method, in particular, has been shown to perform better than DEW in improving image contrast and the detectability of small regions of uptake, especially in the presence of high background activity. mdpi.com The use of commercially available attenuation and scatter correction algorithms significantly improves the quantitative accuracy of I-123 SPECT/CT. snmjournals.org

Image Quality and Resolution Metrics in Phantom Studies

Phantom studies are essential for characterizing the performance of SPECT imaging systems and optimizing imaging protocols for radiopharmaceuticals like Thyroxine I-123. spiedigitallibrary.org These studies utilize objects with known geometric and activity characteristics to quantitatively assess various aspects of image quality. nih.govspiedigitallibrary.org Phantoms such as the NEMA body phantom, Jaszczak phantom, and Hoffman brain phantom are commonly used to evaluate I-123 imaging performance, often comparing different hardware, like collimators, and reconstruction methods. nih.govsnmjournals.orgiaea.org

Spatial Resolution Assessment (e.g., FWHM)

Spatial resolution describes the ability of an imaging system to distinguish between two close points and is a critical determinant of image sharpness. It is commonly quantified by the full width at half maximum (FWHM) of the point spread function. mdpi.com Phantom studies for I-123 imaging have yielded specific spatial resolution values that vary depending on the equipment used, particularly the collimator.

For instance, one study comparing collimators for I-123 found that a low-energy ultra-high-resolution parallel-hole (LEUHRP) collimator provided a spatial resolution of 9.27 mm FWHM, while a medium-energy general-purpose (MEGP) collimator yielded a resolution of 10.53 mm FWHM. iaea.org Another study comparing I-123 with other radionuclides reported an FWHM of 4.89 mm for I-123 with a medium-energy (ME) collimator. researchgate.net In a comparative phantom study, I-123 SPECT/CT images demonstrated better resolution than I-131 images, with FWHM values of 13.3 mm for I-123 versus 15.4 mm for I-131 when imaging a 1.5-mL remnant. mdpi.com The choice of collimator involves a trade-off; low-energy high-resolution (LEHR) collimators offer better resolution, which is crucial for delineating small structures, but may be more susceptible to image degradation from high-energy photon penetration. snmjournals.org

Interactive Table: Spatial Resolution (FWHM) in I-123 Phantom Studies

Collimator Type Radionuclide FWHM (mm) Source
LEUHRP I-123 9.27 iaea.org
MEGP I-123 10.53 iaea.org
ME I-123 4.89 researchgate.net
LEHR I-123 13.3 mdpi.com
HEGP I-131 15.4 mdpi.com

Sensitivity and Counting Rate Performance

System sensitivity refers to the fraction of emitted gamma rays that are detected by the camera, often expressed in counts per second per unit of activity (e.g., CPS/MBq). radiooncologyjournal.com A higher sensitivity allows for better image quality for a given imaging time or a shorter acquisition time for a given image quality.

I-123's physical properties contribute to a high photon flux and counting rate compared to other isotopes like I-131. wikipedia.orgsnmjournals.org For the same administered activity, I-123 can produce a counting rate approximately 20 times higher than that of I-131. snmjournals.org Phantom studies confirm this, with one demonstrating that measured I-123 counts were about 5.5 times higher than I-131 counts under similar conditions. mdpi.com

Sensitivity measurements from phantom studies show variability based on the collimator and system used.

A study using a LEUHRP collimator reported a sensitivity of 129 CPM/µCi, while a MEGP collimator on the same system had a sensitivity of 105 CPM/µCi. iaea.org

Another study found a sensitivity of 51.22 Cps/MBq for I-123 with a ME collimator. researchgate.net

Acceptance testing of a Symbia Intevo Bold SPECT/CT system with a LEHR collimator yielded a system sensitivity of 126 CPS/MBq. radiooncologyjournal.com

This high sensitivity is a significant advantage of I-123, enabling the acquisition of high-count images essential for accurate diagnosis and quantification.

Interactive Table: System Sensitivity in I-123 Phantom Studies

System/Collimator Sensitivity Source
LEUHRP 129 CPM/µCi iaea.org
MEGP 105 CPM/µCi iaea.org
ME 51.22 Cps/MBq researchgate.net
Symbia Intevo Bold / LEHR 126 CPS/MBq radiooncologyjournal.com

Noise Characteristics and Image Uniformity

Image noise is the random, pixel-to-pixel variation in image intensity, which can obscure fine details and reduce the visibility of low-contrast lesions. ajronline.org In nuclear medicine, noise is primarily due to the statistical fluctuations in radioactive decay and photon detection. ajronline.org Image uniformity refers to the ability of a gamma camera to produce a constant response across its field of view when exposed to a uniform source of radiation; non-uniformities can introduce artifacts into the final image. snmjournals.org

For I-123, a specific challenge arises from its decay scheme, which includes not only the primary 159 keV imaging photon but also low-abundance, high-energy gamma photons (up to 529 keV). mdpi.comsnmjournals.org These high-energy photons can penetrate the septa of collimators, particularly low-energy collimators, and scatter within the detector, contributing to background noise in the primary energy window. mdpi.comsnmjournals.org This can degrade image contrast and uniformity. researchgate.net The presence of background noise and non-specific uptake can make the identification of small or early-stage tumors challenging. mdpi.comnih.gov

Phantom studies are used to assess these characteristics. Uniformity is often measured using a cylinder phantom filled with a uniform solution of the radioisotope. dntb.gov.ua The choice of collimator and image reconstruction algorithm can influence noise characteristics. snmjournals.orgresearchgate.net While LEHR collimators offer better resolution, ME collimators can reduce the effects of high-energy contamination and septal penetration, potentially improving image contrast. researchgate.netresearchgate.net However, when appropriate scatter correction methods are applied during reconstruction, the impact of this contamination can be effectively managed, even with LEHR collimators. mdpi.comresearchgate.net

Comparative Imaging Physics of I-123 with Other Radioisotopes (e.g., I-131, Tc-99m)

The selection of a radioisotope for a specific clinical application depends on its physical properties, which dictate image quality, radiation safety, and logistical considerations. I-123 possesses imaging characteristics that are often considered superior to those of I-131 and offer different advantages compared to Tc-99m.

I-123 vs. I-131: I-123 is often preferred over I-131 for diagnostic imaging. mdpi.comwikipedia.org The principal 159 keV gamma photon of I-123 is optimally matched to the sodium iodide crystals used in modern gamma cameras, whereas the 364 keV primary photon of I-131 is less ideal. wikipedia.orgnucmedtutorials.com This higher energy leads to significant septal penetration of high-energy collimators, which degrades spatial resolution and image quality. mdpi.comresearchgate.netnih.gov In contrast, I-123 provides higher resolution and superior image uniformity. mdpi.com

Furthermore, I-123's shorter half-life of 13.2 hours, compared to 8.04 days for I-131, is more suitable for diagnostic procedures completed within 24 hours. wikipedia.orgnucmedtutorials.com The absence of beta particle emission from I-123's decay results in a significantly lower radiation dose to the patient compared to I-131, which is a beta emitter. wikipedia.orgsnmjournals.orgwikipedia.org

I-123 vs. Tc-99m: Technetium-99m (Tc-99m) is the most widely used radioisotope in nuclear medicine, largely due to its low cost, ready availability from a generator system, and favorable physical properties. iaea.orgsnmjournals.org The physical characteristics of I-123 and Tc-99m are quite comparable for imaging. Their principal gamma ray energies are similar (I-123: 159 keV; Tc-99m: 140 keV) and are both well-suited for gamma camera detection. nucmedtutorials.comopenmedscience.com

However, there are key differences. I-123 has a longer half-life (13.2 hours) than Tc-99m (6 hours), which can be advantageous for studies requiring delayed imaging. openmedscience.comrsisinternational.org From a biological perspective, I-123 as sodium iodide is both trapped and organified by the thyroid gland, providing a more complete picture of thyroid function. iaea.orgnih.gov Tc-99m, in the form of pertechnetate (B1241340), is only trapped by the thyroid, which can be a limitation in some functional evaluations. iaea.orgopenmedscience.com While some studies report slightly better image quality with I-123, others find no significant diagnostic difference, making Tc-99m a practical choice for many routine imaging tasks due to its logistical advantages. snmjournals.orgnih.gov

Interactive Table: Comparative Physics of I-123, I-131, and Tc-99m

Property Iodine-123 (I-123) Iodine-131 (I-131) Technetium-99m (Tc-99m)
Half-Life 13.2 hours nucmedtutorials.com 8.04 days nucmedtutorials.com 6.0 hours rsisinternational.org
Principal Photon Energy 159 keV nucmedtutorials.com 364 keV nucmedtutorials.com 140 keV rsisinternational.org
Decay Mode Electron Capture nucmedtutorials.com Beta Minus nucmedtutorials.com Isomeric Transition openmedscience.com
Particulate Emission No (Auger electrons) wikipedia.org Yes (Beta particles) wikipedia.org No (Internal conversion electrons) openmedscience.com
Image Quality Excellent resolution, high count rate mdpi.comsnmjournals.org Lower resolution due to septal penetration mdpi.comresearchgate.net Good resolution, potential for high background iaea.orgrsisinternational.org
Typical Collimator LEHR / MEGP snmjournals.org High Energy (HEGP) mdpi.com LEHR researchgate.net

Analytical Methodologies and Quality Assurance in Thyroxine I 123 Research

Radiochemical Purity Determination of I-123 Compounds

Radiochemical purity is a critical quality attribute of Iodine-123 (I-123) labeled compounds, defining the proportion of the total radioactivity present in the desired chemical form. mdpi.com Ensuring high radiochemical purity is essential as impurities can lead to altered biodistribution, inaccurate imaging results, and potential side effects.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for separating and quantifying Thyroxine I-123 from its potential impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity for the separation of complex mixtures. In the analysis of I-123 labeled compounds, a reversed-phase HPLC system is often utilized. google.com For instance, a method for separating radiolabeled thyroid hormones, including thyroxine, uses a C18 sorbent bed for solid-phase extraction followed by ion-pair reversed-phase chromatography. nih.gov The eluent is sequentially passed through a UV detector to quantify the carrier compound and a radiochromatographic detector to measure the radioactivity of the separated components. nih.gov This dual-detector setup allows for the correction of radioactivity measurements based on the recovery of the non-radiolabeled carrier compound. nih.gov Recovery rates for thyroxine using such methods have been reported to be as high as 96%. nih.gov

Thin-Layer Chromatography (TLC): TLC provides a simpler and more rapid method for assessing radiochemical purity. mdpi.com While not as high-resolution as HPLC, it is a valuable tool for routine quality control. Different solvent systems can be employed to achieve separation of the desired radiolabeled thyroxine from impurities like free radioiodide.

The selection of the chromatographic system, including the stationary phase (e.g., C18, quinine-derived chiral stationary phase) and mobile phase composition, is critical for achieving optimal separation of thyroxine and its potential enantiomeric or radiolabeled impurities. researchgate.netendocrine-abstracts.org

Detection of Radiolabeled Impurities

The primary radiolabeled impurity of concern in this compound preparations is free radioiodide (I-123). Other potential impurities could include precursor molecules or by-products from the radiolabeling reaction. Chromatographic techniques, as described above, are the primary means of detecting and quantifying these impurities. mdpi.com

Radionuclidic impurities, which are different isotopes of iodine or other elements, are also a consideration. For instance, I-123 produced via certain methods may contain trace amounts of Iodine-125 (I-125) or Tellurium-121 (Te-121). edqm.eunih.govradiopharmaceuticals.info Gamma-ray spectrometry is the definitive method for identifying and quantifying these radionuclidic impurities. edqm.eunih.gov To detect long-lived impurities like I-125, the sample may need to be stored to allow for the decay of the shorter-lived I-123. edqm.eu Pharmacopoeial standards often set strict limits on the levels of such impurities, for example, requiring I-123 to constitute a minimum of 99.7% of the total radioactivity. edqm.eu

Radioactivity Measurement and Calibration Standards

Accurate measurement of the radioactivity of this compound is fundamental for research purposes. This requires well-maintained and properly calibrated instrumentation.

Dose Calibrator Quality Control (Sensitivity, Constancy)

A dose calibrator, a type of ionization chamber, is essential for measuring the activity of radiopharmaceuticals. radiologykey.com To ensure the reliability of these measurements, stringent quality control procedures are necessary, including daily checks for constancy and periodic assessments of accuracy and linearity. radiologykey.comrichtlijnendatabase.nl

Constancy: This daily check ensures the reproducibility of the dose calibrator's response. A long-lived reference source, such as Cesium-137 (¹³⁷Cs) or Cobalt-57 (⁵⁷Co), is measured using the appropriate nuclide setting. radiologykey.com The measured activity should be within a predefined tolerance, typically ±10%, of the expected value after decay correction. radiologykey.com

Accuracy: This test, performed annually and after repairs, verifies that the calibrator provides correct readings across a range of energies. radiologykey.comnucmedtutorials.com It involves measuring certified reference standards of different radionuclides, including those with energies similar to I-123 (159 keV), and comparing the measured activity to the standard's certified value. radiologykey.com Deviations should not exceed a specified limit, often ±10%. radiologykey.com

Linearity: This test confirms that the calibrator can accurately measure a wide range of activities. It is typically performed quarterly by measuring a high-activity source (e.g., Technetium-99m) at various time points as it decays and plotting the measured activity against the expected activity.

Geometry: The geometry of the sample (e.g., vial vs. syringe, volume) can affect the measurement. nucmedtutorials.com Correction factors may need to be established for different containers to ensure accurate readings. snmjournals.orgsnmjournals.org For I-123, the use of a copper filter can help to minimize variations caused by low-energy photons emitted from different container types. richtlijnendatabase.nl

Table 1: Dose Calibrator Quality Control Tests

Test Frequency Purpose Acceptance Criteria
Constancy Daily Ensures day-to-day reproducibility. radiologykey.com Measured activity within ±10% of the decay-corrected expected value. radiologykey.com
Accuracy Annually, after repair Verifies correct readings for different radionuclides. radiologykey.com Measured activity within ±10% of the certified standard's value. radiologykey.com
Linearity Quarterly Ensures accuracy over a wide range of activities. Measured activity within a specified percentage of the expected activity.

| Geometry | At installation, with new containers | Accounts for variations in sample container and volume. nucmedtutorials.com | Correction factors established to ensure accurate measurements for different geometries. snmjournals.orgsnmjournals.org |

Detector Calibration and Efficiency

For more sensitive and specific measurements, particularly in research settings, other detector systems like gamma counters and scintillation detectors are used. The calibration and efficiency of these detectors are crucial for obtaining quantitative data.

Calibration: Energy calibration is performed regularly using standard sources with well-defined gamma-ray energies. nrc.gov This ensures that the detector system correctly identifies the energy of the radiation being measured, which is essential for distinguishing I-123 (159 keV) from other radionuclides. mdpi.comwikipedia.org For high-purity germanium (HPGe) detectors, this involves establishing a relationship between the channel number and the gamma-ray energy. nih.gov

Efficiency: Detector efficiency refers to the ratio of the number of particles or photons detected to the number emitted by the source. arxiv.org It is energy-dependent and must be determined for the specific radionuclide and geometry being measured. semanticscholar.orgnih.gov An efficiency curve can be generated by measuring a series of calibrated sources with different energies. arxiv.org This allows for the conversion of measured counts per unit time to absolute activity (e.g., becquerels or curies). The efficiency of a detector for a specific radionuclide like I-123 can be influenced by factors such as the crystal thickness and the type of collimator used. nih.gov

Spectroscopic Characterization of Radiolabeled Thyroxine

Spectroscopic techniques provide detailed information about the chemical structure and identity of radiolabeled thyroxine.

Gamma-Ray Spectrometry: This is the primary method for radionuclide identification and the assessment of radionuclidic purity. edqm.eunih.gov A gamma-ray spectrum of a this compound sample will show a prominent photopeak at 159 keV, which is characteristic of I-123. mdpi.comwikipedia.org The presence and intensity of other peaks can indicate the presence of radionuclidic impurities. High-resolution detectors like HPGe detectors are preferred for their ability to resolve closely spaced gamma-ray energies. nih.govarxiv.org

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): While not directly measuring the radioactivity, NMR and MS are powerful techniques for characterizing the non-radiolabeled thyroxine molecule. ¹H-NMR and ¹³C-NMR can confirm the chemical structure of the thyroxine precursor and the final product. nih.gov Mass spectrometry, often coupled with HPLC (LC-MS), can be used to determine the molecular weight of the compound and its fragments, providing further structural confirmation and identifying potential non-radiolabeled impurities. endocrine-abstracts.orgnih.govresearchgate.netbiorxiv.org

Table 2: Compound Names

Compound Name
This compound
Iodine-123
Iodine-125
Tellurium-121
Thyroxine
3,5,3'-triiodothyronine (T3)
Cesium-137
Cobalt-57
Technetium-99m
Propylthiouracil

Gamma Spectroscopy for Isotope Identification

Gamma spectroscopy is a fundamental technique for the identification and quantification of gamma-emitting radionuclides. In the context of this compound, this non-destructive analytical method is essential for confirming the presence of the Iodine-123 isotope and for identifying any potential radionuclidic impurities.

The process involves the use of a detector that interacts with gamma rays emitted from the sample, producing a signal that is proportional to the energy of the photon. This signal is then processed by a multi-channel analyzer, which generates a gamma-ray spectrum—a plot of the number of detected photons versus their energy.

For the identification of Iodine-123 (¹²³I), the primary gamma emission at 159 keV is the key signature. Current time information in Magadi, KE.nih.govnih.govresearchgate.netmdpi.comnucmedtutorials.comnih.gov This characteristic energy allows for the unequivocal confirmation of the isotope's presence in the this compound molecule. High-purity germanium (HPGe) detectors are often favored for this purpose due to their excellent energy resolution, which allows for the clear separation of gamma peaks from different radionuclides that might be present as impurities. jetir.org Sodium iodide (NaI(Tl)) crystal detectors are also commonly used, particularly in uptake probes and gamma cameras, and are centered at the 159 keV peak for I-123 detection. oup.comiu.edu

The identification of radionuclidic impurities is a critical aspect of quality assurance. Depending on the production method of ¹²³I, other iodine isotopes such as ¹²⁴I, ¹²⁵I, and ¹²⁶I may be present. ontosight.ainih.gov Each of these impurities has its own distinct gamma-ray emissions, which can be identified in the gamma spectrum. For instance, ¹²⁴I has a more complex decay scheme with multiple high-energy gamma emissions. The presence of these impurities can interfere with research results and must be quantified.

Energy Spectrum Analysis

Energy spectrum analysis is the detailed examination of the gamma-ray spectrum obtained from gamma spectroscopy. This analysis provides not only qualitative identification of the radionuclides present but also quantitative information about their activity.

The spectrum of a this compound sample is characterized by the prominent photopeak at 159 keV. Current time information in Magadi, KE.nih.govnih.govresearchgate.netmdpi.comnucmedtutorials.comnih.gov The area under this peak is directly proportional to the activity of the ¹²³I in the sample. By calibrating the detector with a source of known activity, the absolute activity of the this compound can be determined.

A crucial part of the analysis is the identification and quantification of peaks corresponding to radionuclidic impurities. The energy resolution of the detector is paramount here. High-purity germanium (HPGe) detectors can achieve an energy resolution of less than 1% at 140 keV, allowing for the clear distinction of closely spaced gamma peaks. lablogic.com For example, a multi-radionuclide energy spectrum can clearly separate the 159 keV peak of ¹²³I from the gamma peaks of other isotopes like Cobalt-57 (122 and 136 keV), Technetium-99m (140 keV), and Indium-111 (171 and 245 keV). lablogic.com

The analysis also involves assessing the Compton continuum, which is the broad distribution of counts at energies below the photopeak resulting from the Compton scattering of gamma rays within the detector or surrounding materials. Proper analysis of the spectrum requires subtracting the background radiation and correcting for Compton scattering to accurately determine the net counts in the photopeaks of interest.

Table 1: Key Gamma Ray Energies for Iodine-123 and Potential Impurities

IsotopePrincipal Gamma Ray Energy (keV)Half-life
Iodine-123 (¹²³I)15913.22 hours Current time information in Magadi, KE.
Iodine-124 (¹²⁴I)602.7, 722.8, 1691.04.18 days
Iodine-125 (¹²⁵I)35.559.4 days
Iodine-126 (¹²⁶I)388.6, 666.313.11 days

Validation of Analytical Methods for Research-Grade Radiopharmaceuticals

The validation of analytical methods is a critical process to ensure that the methods used for the quality control of research-grade radiopharmaceuticals like this compound are suitable for their intended purpose. researchgate.netresearchgate.net This involves demonstrating that the method is reliable, reproducible, and provides accurate results. The validation process typically assesses several key parameters as outlined by international guidelines, adapted for the specific nature of radiopharmaceuticals. researchgate.netru.nl

For a radiopharmaceutical such as this compound, analytical methods like radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC) are commonly employed to determine radiochemical purity. nih.govconicet.gov.ar The validation of these methods would involve the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as precursors, impurities, or degradation products. For this compound, the method must be able to separate the labeled compound from free ¹²³I-iodide and other radioiodinated species. nih.govlew.ro

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is crucial for quantifying the amount of this compound. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known concentration of this compound. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within-laboratory variations, such as different days, different analysts, or different equipment. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. lew.ro

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. lew.ro

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 2: Illustrative Validation Parameters for a Hypothetical Radio-HPLC Method for this compound

Validation ParameterAcceptance Criteria (Example)Purpose
SpecificityResolution (Rs) > 2 between this compound and potential impurities (e.g., free iodide)Ensures the method can distinguish the desired compound.
LinearityCorrelation coefficient (r²) ≥ 0.99Confirms a proportional response to concentration.
AccuracyRecovery of 95-105% for spiked samplesDemonstrates the method's correctness.
Precision (Repeatability)Relative Standard Deviation (RSD) ≤ 2% for replicate injectionsShows consistency of results in a single run.
Intermediate PrecisionRSD ≤ 3% across different days/analystsIndicates long-term method consistency.
Limit of Quantitation (LOQ)Signal-to-noise ratio ≥ 10Defines the lowest quantifiable concentration.
RobustnessRSD ≤ 5% with minor changes in mobile phase composition or flow rateAssesses the method's resilience to small variations.

Future Directions in Thyroxine I 123 Research

Advancements in Radiosynthesis Techniques for Novel Thyroxine I-123 Derivatives

The development of new this compound derivatives is crucial for exploring specific aspects of thyroid hormone transport, metabolism, and action. Advances in radiosynthesis are focused on creating tracers with improved properties, such as higher specific activity, enhanced stability, and more specific targeting of thyroid hormone receptors or metabolic enzymes.

One area of progress is in radioiodination methods. Traditional techniques often use oxidizing agents like chloramine-T, but newer methods are being explored to improve efficiency and reduce damage to the precursor molecule. iaea.org For instance, the use of N-bromosuccinimide (NBS) as an oxidizing agent has shown promise in producing radioiodinated tracers with higher yield and specific activity compared to the chloramine-T method. iaea.org While these studies often use Iodine-125 for radioimmunoassays, the principles can be adapted for producing Iodine-123 labeled compounds for imaging. iaea.orgrevvity.com

Furthermore, indirect radioiodination methods, which involve the conjugation of a radioiodinated synthon to the molecule of interest, offer a milder approach that can protect sensitive functional groups on the thyroxine molecule. google.com These advanced methods could facilitate the creation of a new generation of this compound analogs designed to probe specific biological questions. For example, researchers are working on synthesizing thyroid hormone derivatives that have tissue-specific or receptor-isoform-specific (TRα vs. TRβ) actions. google.commdpi.com Labeling these novel analogs with I-123 would provide powerful tools for in vivo imaging of their specific interactions and effects.

The synthesis of stable isotope-labeled thyroid hormones (e.g., using 13C and 15N) for mass spectrometry studies also provides a roadmap for creating novel precursors for I-123 labeling. nih.gov These efforts enhance the knowledge required to design and synthesize new tracers for exploring thyroid hormone actions beyond the classical genomic pathways. google.comnih.gov

Integration of I-123 Imaging with Complementary Modalities in Preclinical Studies

To gain a more comprehensive understanding of biological processes, the integration of Single Photon Emission Computed Tomography (SPECT), the imaging modality for I-123, with other imaging techniques is becoming a standard in preclinical research. numberanalytics.comwikipedia.org This multimodal approach combines the functional information provided by this compound SPECT with the high-resolution anatomical information from modalities like Computed Tomography (CT) and Magnetic Resonance Imaging (MRI). openmedscience.comnih.gov

The combination of SPECT/CT and SPECT/MRI allows for the precise localization of this compound uptake within specific tissues and anatomical structures. nih.govtandfonline.com This is particularly valuable for:

Accurate Biodistribution Studies: Precisely mapping the distribution of this compound derivatives in the context of detailed anatomy. nih.gov

Enhanced Visualization: Merging functional SPECT data with anatomical MRI or CT scans provides a more complete picture, for instance, in localizing thyroid remnants or ectopic thyroid tissue. diva-portal.org

Improved Quantification: Anatomical information from CT or MRI helps in correcting for factors like tissue attenuation and partial volume effects in SPECT images, leading to more accurate quantification of tracer uptake. nih.gov

Preclinical imaging systems that combine SPECT, PET, CT, and MRI are now available, enabling researchers to probe multiple molecular pathways and anatomical features in a single imaging session. wikipedia.orgmdpi.com For example, a study could use this compound SPECT to track thyroid hormone uptake while simultaneously using MRI to assess related structural changes or functional parameters like tissue perfusion. nih.gov This integration is crucial for evaluating the effects of new drugs on thyroid hormone kinetics or for studying disease models where both function and structure are altered. nih.govdiva-portal.org

The table below summarizes the complementary information provided by integrating SPECT with other imaging modalities.

Imaging Modality Primary Information Provided Benefits of Integration with this compound SPECT
SPECT Functional/Metabolic (e.g., tracer uptake and kinetics)Provides specific information on thyroid hormone pathways. tandfonline.com
CT (Computed Tomography) High-resolution anatomical detail (especially bone and dense tissue)Precise localization of tracer uptake within anatomical structures. openmedscience.comdiva-portal.org
MRI (Magnetic Resonance Imaging) Excellent soft-tissue contrast and anatomical detail; functional information (e.g., perfusion, diffusion)Correlates functional tracer data with detailed soft-tissue anatomy and physiology. nih.govtandfonline.com
PET (Positron Emission Tomography) High-sensitivity functional/metabolic imagingAllows for simultaneous tracking of a different biological process using a PET tracer. mdpi.comsnmjournals.org

Development of Advanced Quantitative Research Models

Future research will increasingly rely on sophisticated mathematical models to extract more quantitative and dynamic information from this compound imaging data. Simple uptake measurements are being replaced by advanced biokinetic and pharmacokinetic models that describe the complex processes of radioiodine distribution, uptake, and clearance. thno.org

These models are moving beyond simple monoexponential descriptions to more complex multi-compartment systems that better reflect the underlying physiology. thno.orgsnmjournals.org For example, models are being developed that incorporate:

Saturable Transport: The uptake of iodide into the thyroid is mediated by the sodium-iodide symporter (NIS), which is a saturable process. nih.gov Advanced models are integrating Michaelis-Menten kinetics to more accurately simulate this transport, especially when considering the influence of stable iodine levels on this compound uptake. d-nb.infonih.govresearchgate.net

Patient-Specific Covariates: Research is focused on identifying and incorporating patient-specific factors (e.g., age, thyroid volume, levels of free thyroxine) into pharmacokinetic models to reduce inter-individual variability and improve the accuracy of predictions. thno.org

Whole-Body Kinetics: Comprehensive models are being developed to describe the kinetics of radioiodine not just in the thyroid, but throughout the body, including compartments for blood, protein-bound iodine, and excretion pathways. thno.org

The development of these models is essential for accurately interpreting dynamic this compound SPECT studies and for predicting the biological fate of novel thyroxine derivatives. snmjournals.org By providing a more detailed, quantitative description of thyroid hormone kinetics, these models will enhance the value of this compound as a research tool for studying both normal physiology and disease states. icrp.orgnih.gov

Exploration of New Biochemical and Physiological Pathways using this compound as a Tracer

This compound and its novel derivatives represent powerful tools for exploring new and less-understood aspects of thyroid hormone biology. While the primary pathways of thyroid hormone synthesis and metabolism are well-known, the roles of various metabolites and alternative pathways are active areas of research. nih.govfrontiersin.org

Isotopic tracing is a fundamental technique for elucidating metabolic pathways. mdpi.com By labeling thyroxine with I-123, researchers can non-invasively track its fate in vivo, providing insights into:

Alternative Metabolic Pathways: Thyroid hormones undergo extensive metabolism, leading to a variety of derivatives, some of which may have their own biological activities. nih.govfrontiersin.org For example, the deiodination of T4 can lead to reverse T3 (rT3) or 3,5-diiodothyronine (B1216456) (3,5-T2). frontiersin.org By designing and radiolabeling specific thyroxine analogs, and then imaging their distribution and metabolism, researchers can investigate the activity of these alternative pathways in different physiological and pathological conditions.

Non-Genomic Actions: Thyroid hormones can exert effects through non-genomic mechanisms that are faster than the classical nuclear receptor-mediated gene transcription. wikipedia.org One such mechanism involves the interaction of thyroxine with integrin αvβ3 on the cell surface. frontiersin.org Novel I-123 labeled thyroxine derivatives that are cell membrane-impermeable could be developed to specifically probe these surface-initiated events in vivo.

Transporter-Specific Interactions: The entry of thyroid hormones into cells is mediated by specific transporters. Radiolabeled amino acid tracers have been successfully used to visualize the activity of these transporters in various diseases. frontiersin.orgsnmjournals.org Similarly, this compound analogs could be designed to have selective affinity for different thyroid hormone transporters, allowing for the in vivo characterization of transporter expression and function.

By combining the synthesis of novel this compound tracers with advanced imaging and modeling techniques, researchers can ask more nuanced questions about thyroid hormone physiology, potentially uncovering new roles for thyroxine and its metabolites in health and disease. viamedica.pl

Q & A

Q. What standardized protocols are recommended for measuring thyroid I-123 uptake in metabolic studies?

  • Methodology : Administer 5 MBq of I-123 orally after a 2-week iodine-restricted diet. Measure uptake at 4, 24, and 48 hours using a thallium-doped sodium iodide (NaI(Tl)) probe. Calculate uptake percentage as: Uptake (%)=CthyroidCblankCcalibrationCbkg\text{Uptake (\%)} = \frac{C_{\text{thyroid}} - C_{\text{blank}}}{C_{\text{calibration}} - C_{\text{bkg}}}

    where CthyroidC_{\text{thyroid}}, CblankC_{\text{blank}}, CcalibrationC_{\text{calibration}}, and CbkgC_{\text{bkg}} represent thyroid, blank, calibration, and background counts, respectively. Ensure TSH, free T4, and T3 levels are monitored to contextualize results .

Q. How should SPECT studies using I-123 FP-CIT be designed for dopamine transporter quantification?

  • Methodology : Use high-resolution SPECT devices to minimize partial volume effects (PVE). Normalize images to Montreal Neurological Institute (MNI) space using a validated I-123 FP-CIT template to avoid MRI co-registration errors. Set regions of interest (ROIs) on anatomically normalized images to calculate specific-to-non-specific binding ratios. Avoid mixing normalization methods (e.g., MRI-based vs. template-based) within the same study cohort to prevent striatal radioactivity shifts .

Q. What are the critical parameters for ensuring reproducibility in I-123 radiolabeling?

  • Methodology : Use cyclotron-produced I-123 with >99% radiochemical purity. Validate identity and purity via HPLC and gamma spectroscopy. For new compounds, provide full characterization data (e.g., mass spectrometry, elemental analysis) in supplementary materials. Cross-reference known compounds with prior literature to confirm synthesis protocols .

Advanced Research Questions

Q. How can cross-talk and scatter correction be optimized in simultaneous Tc-99m/I-123 dual-radionuclide imaging?

  • Methodology : Apply the FiveEW method, which uses five energy windows for scatter correction. For Tc-99m, use a 140 keV photopeak window and upper/lower scatter windows (167 keV and 69–80 keV). For I-123, employ a 159 keV photopeak window. Correct scatter using a Butterworth filter (order 8, cutoff frequency 0.056 cycles/pixel) and evaluate percentage errors between scatter-corrected and primary counts. Avoid traditional triple-energy window (TEW) methods, which struggle with I-123/Tc-99m crosstalk .

Q. What challenges arise when validating I-123 FP-CIT templates for Parkinson’s disease cohorts?

  • Methodology : Age-matched templates are critical, as striatal dopamine transporter density declines with aging. Use SPM8 for voxel-based statistical analysis to compare MRI-based and template-based normalization. Note that parkinsonian patients may exhibit cerebral atrophy, causing striatal radioactivity shifts in template-based methods. Paired t-tests in SPM reveal significant normalization discrepancies (>5% error) in patient groups, necessitating consistent methodology across studies .

Q. How does partial volume effect (PVE) correction improve accuracy in I-123 iomazenil SPECT for benzodiazepine receptor imaging?

  • Methodology : Apply PVE correction using voxel-based morphometry (VBM) to account for age-related gray matter atrophy. Use full width at half maximum (FWHM) smoothing kernels aligned with scanner resolution. In SPM, compare PVE-corrected vs. uncorrected binding potential (BP) values to isolate true receptor density changes. Studies show PVE correction eliminates false-positive age-related BP reductions in cortical regions .

Q. What hybrid imaging protocols enhance I-131 dosimetry accuracy using pre-therapeutic I-123 scans?

  • Methodology : Combine planar-SPECT/CT with Monte Carlo simulations to model I-131 dose distributions. Use I-123 low-energy high-resolution (LEHR) collimators for baseline scans and I-131 high-energy (HE) collimators for therapy planning. Validate quantification accuracy via phantom experiments, ensuring tumor/organ activity concentrations are within 10% error margins. Address deadtime correction and spatial resolution limitations in CZT detectors .

Data Contradiction Analysis

Q. How to resolve discrepancies in I-123 uptake values between diagnostic and therapeutic contexts?

  • Analysis : I-123 uptake in diagnostic studies (e.g., thyroid function) typically uses low doses (5 MBq) to avoid "stunning" effects, whereas therapeutic applications (e.g., cancer dosimetry) require higher doses. Cross-validate results with serum hormone levels (TSH, T3) and anatomical imaging (SPECT/CT) to distinguish physiological variation from technical artifacts .

Q. Why do normalization methods yield conflicting striatal binding ratios in I-123 FP-CIT studies?

  • Analysis : Template-based normalization may misalign striatal regions in patients with cerebral atrophy. Compare results using both MRI-based and template-based methods in SPM8. Stratify cohorts by age and disease severity to identify normalization bias. Report methodology transparently to enable cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.